
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 is a fluorinated aromatic compound with the molecular formula C11H4D4F6O4. This compound is characterized by the presence of two trifluoroethoxy groups attached to a benzoic acid core, with deuterium atoms replacing the hydrogen atoms. The presence of fluorine atoms imparts unique chemical properties, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,5-Dihydroxybenzoic acid+2,2,2-Trifluoroethanol→2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
Applications De Recherche Scientifique
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The deuterium atoms may also influence the compound’s metabolic stability and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: The non-deuterated version of the compound.
2,6-Bis(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.
4-(Trifluoromethyl)benzoic acid: A simpler fluorinated benzoic acid with a single trifluoromethyl group.
Uniqueness
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it particularly valuable in studies involving isotopic labeling and tracing.
Propriétés
Formule moléculaire |
C11H8F6O4 |
|---|---|
Poids moléculaire |
322.19 g/mol |
Nom IUPAC |
2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i4D2,5D2 |
Clé InChI |
YPGYLCZBZKRYQJ-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


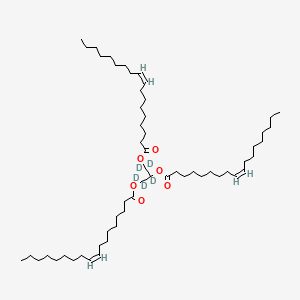
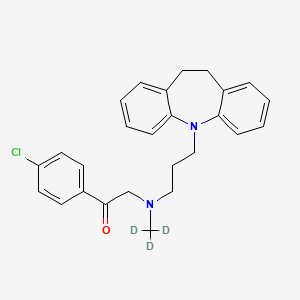
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
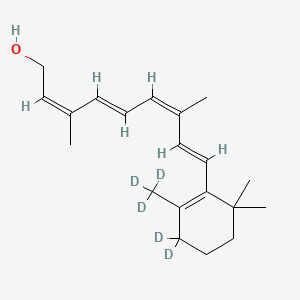
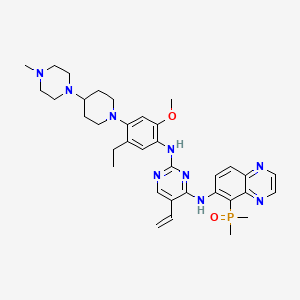

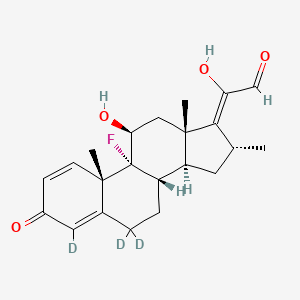
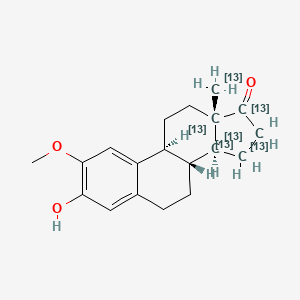


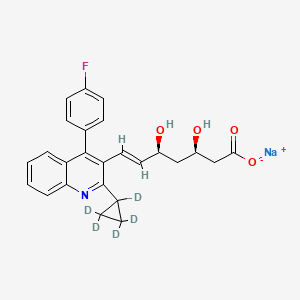
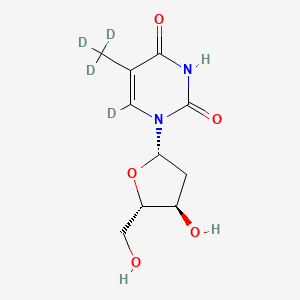
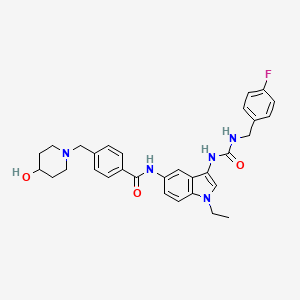
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
